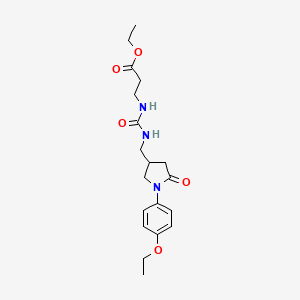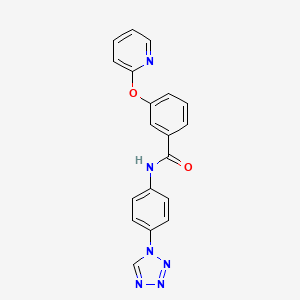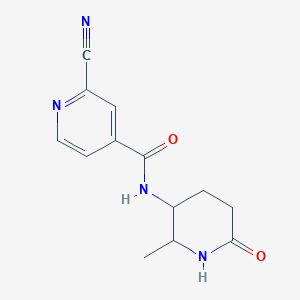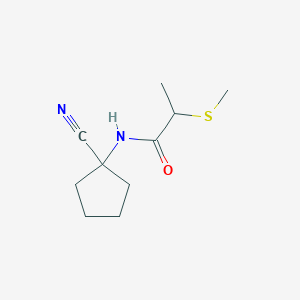
Ethyl 3-(3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate is a chemical compound that appears to be derived from complex organic synthesis processes involving the formation of ureido and pyrrolidinone structures. While the specific compound is not directly mentioned in the provided papers, the synthesis methods and reactions described could be relevant to its formation.
Synthesis Analysis
The synthesis of related compounds involves the condensation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates with urea under mild conditions, leading to the formation of ethyl 3-polyfluoroalkyl-3-oxo-2-(ureidomethylidene)propionates . This suggests that a similar approach could be used for the synthesis of Ethyl 3-(3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate, with the appropriate substitutions on the starting materials to include the 4-ethoxyphenyl and pyrrolidinone moieties.
Molecular Structure Analysis
The molecular structure of Ethyl 3-(3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate would likely include several functional groups based on the name, such as an ethoxy group, a pyrrolidinone ring, and a ureido linkage. These groups are known to influence the chemical behavior and reactivity of the molecule. The presence of a pyrrolidinone ring, for instance, is indicative of lactam structures which are common in many biologically active molecules.
Chemical Reactions Analysis
The compound may undergo various chemical reactions typical of ureido and pyrrolidinone functionalities. For instance, the ureido group could potentially be involved in reactions with isothiosemicarbazides, as seen in the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide . The pyrrolidinone ring could also undergo various nucleophilic attacks or participate in ring-opening reactions under certain conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of Ethyl 3-(3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate are not directly provided, we can infer that the compound would exhibit properties consistent with its functional groups. The ethoxy group would contribute to the compound's solubility in organic solvents, while the ureido linkage might facilitate hydrogen bonding, affecting its boiling point and solubility in water. The pyrrolidinone ring could influence the compound's stability and reactivity.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- A study on Dabigatran etexilate tetrahydrate , a compound with a similar complex structure, provided insights into the crystal packing, hydrogen bonding, and molecular interactions within the compound. This research highlights the importance of understanding molecular and crystal structures for drug design and development (Hong-qiang Liu et al., 2012).
Biodegradation Studies
- Research on the biodegradation of gasoline oxygenates by propane-oxidizing bacteria showcases the potential environmental applications of complex organic compounds. The study demonstrates the bacteria's ability to degrade substances like methyl tert-butyl ether, providing a pathway for addressing environmental pollution (R. Steffan et al., 1997).
Synthetic Chemistry Applications
- A synthesis study focused on pyrimidine derivatives based on ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea. This research underlines the utility of complex ethyl and ureido groups in synthesizing new molecules with potential applications in pharmaceuticals and agrochemicals (M. V. Goryaeva et al., 2009).
Antimicrobial Activity Research
- A study on the synthesis of thiazoles and their fused derivatives with antimicrobial activities investigated compounds that react with elements like acetophenone to produce biologically active products. These findings are crucial for the development of new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).
Molecular Interaction Studies
- Research examining N⋯π and O⋯π interactions rather than direct hydrogen bonding in crystal packing of certain compounds. This study contributes to the field of molecular design by highlighting the significance of non-conventional interactions in the stability and formation of molecular assemblies (Zhenfeng Zhang et al., 2011).
Eigenschaften
IUPAC Name |
ethyl 3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methylcarbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-3-26-16-7-5-15(6-8-16)22-13-14(11-17(22)23)12-21-19(25)20-10-9-18(24)27-4-2/h5-8,14H,3-4,9-13H2,1-2H3,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUCZVBPBHHBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1H-benzo[d]imidazol-2-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2522216.png)
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride](/img/structure/B2522217.png)
![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2522218.png)

![N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2522222.png)

![5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2522225.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2522229.png)
![8-(tert-butyl)-N-(5-methylthiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2522231.png)


![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinyl}[4-(2,4-dichlorophenyl)piperazino]methanone](/img/structure/B2522236.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide](/img/structure/B2522238.png)